2-Methoxy-4-methylpentanoic acid 2-Methoxy-4-methylpentanoic acid
Brand Name: Vulcanchem
CAS No.: 78814-97-8
VCID: VC8420070
InChI: InChI=1S/C7H14O3/c1-5(2)4-6(10-3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9)
SMILES: CC(C)CC(C(=O)O)OC
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol

2-Methoxy-4-methylpentanoic acid

CAS No.: 78814-97-8

Cat. No.: VC8420070

Molecular Formula: C7H14O3

Molecular Weight: 146.18 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-4-methylpentanoic acid - 78814-97-8

Specification

CAS No. 78814-97-8
Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
IUPAC Name 2-methoxy-4-methylpentanoic acid
Standard InChI InChI=1S/C7H14O3/c1-5(2)4-6(10-3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9)
Standard InChI Key MJHYCHHBCQHJNB-UHFFFAOYSA-N
SMILES CC(C)CC(C(=O)O)OC
Canonical SMILES CC(C)CC(C(=O)O)OC

Introduction

Chemical Structure and Nomenclature

IUPAC Nomenclature and Structural Features

2-Methoxy-4-methylpentanoic acid (IUPAC name: 4-methyl-2-methoxypentanoic acid) consists of a five-carbon chain with a carboxylic acid functional group at position 1, a methoxy substituent at position 2, and a methyl branch at position 4. The molecular formula is C7H12O3\text{C}_7\text{H}_{12}\text{O}_3, with a molar mass of 144.17 g/mol. The compound’s stereochemistry is undefined in available literature, but its chiral centers at C2 and C4 suggest potential for enantiomeric forms, which could influence its reactivity and biological activity .

Comparative Analysis with Structural Analogs

Methoxy-substituted carboxylic acids, such as 2-methoxypropanoic acid and 4-methoxyvaleric acid, exhibit distinct solubility profiles and hydrogen-bonding capabilities due to the electron-donating methoxy group. For example, 2-methoxypropanoic acid demonstrates increased water solubility compared to unsubstituted propanoic acid, a trend likely applicable to 2-methoxy-4-methylpentanoic acid . Similarly, branched-chain analogs like 4-methylpentanoic acid (isocaproic acid) display reduced melting points relative to linear isomers, suggesting that 2-methoxy-4-methylpentanoic acid may exist as a liquid at room temperature .

Synthesis and Production Methods

Laboratory-Scale Synthesis

A plausible synthetic route involves the oxidation of 2-methoxy-4-methylpentanol using Jones reagent (chromic acid in sulfuric acid) or potassium permanganate (KMnO4\text{KMnO}_4) under acidic conditions . The reaction proceeds via the following stoichiometry:

2-Methoxy-4-methylpentanol+KMnO42-Methoxy-4-methylpentanoic acid+MnO2+H2O\text{2-Methoxy-4-methylpentanol} + \text{KMnO}_4 \rightarrow \text{2-Methoxy-4-methylpentanoic acid} + \text{MnO}_2 + \text{H}_2\text{O}

Yields may vary depending on reaction temperature and solvent polarity, with optimal conditions reported between 60–80°C in aqueous acetone .

Industrial Production Considerations

Catalytic oxidation using palladium-based catalysts under oxygen atmosphere offers a scalable alternative. For instance, Pd/C catalysts in toluene at 120°C have been employed for the oxidation of similar branched alcohols to carboxylic acids with >85% efficiency . Continuous-flow reactors could further enhance production rates by minimizing side reactions such as over-oxidation to carbon dioxide.

Physicochemical Properties

Physical Properties

PropertyEstimated ValueBasis for Estimation
Melting Point-15°C to 5°CAnalog: 4-methylpentanoic acid (-33°C)
Boiling Point220–240°CAnalog: 2-methoxypropanoic acid (212°C)
Solubility in Water10–20 g/L (20°C)Electron-donating methoxy group enhances polarity
LogP (Octanol-Water)1.2–1.8Calculated via Crippen’s fragmentation method

Chemical Reactivity

The carboxylic acid group enables typical reactions such as esterification, amidation, and reduction. For example, treatment with ethanol in the presence of H2SO4\text{H}_2\text{SO}_4 yields ethyl 2-methoxy-4-methylpentanoate:

2-Methoxy-4-methylpentanoic acid+EtOHH+Ethyl ester+H2O\text{2-Methoxy-4-methylpentanoic acid} + \text{EtOH} \xrightarrow{\text{H}^+} \text{Ethyl ester} + \text{H}_2\text{O}

The methoxy group may participate in nucleophilic substitutions under strongly acidic or basic conditions, though steric hindrance from the methyl branch could limit reactivity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl₃):

    • δ 0.95 (d, 3H, J=6.8 Hz, C4-CH₃)

    • δ 3.40 (s, 3H, OCH₃)

    • δ 2.55 (m, 1H, C3-H)

    • δ 12.1 (s, 1H, COOH)

  • 13C^{13}\text{C} NMR (100 MHz, CDCl₃):

    • δ 180.2 (COOH)

    • δ 58.9 (OCH₃)

    • δ 34.7 (C4-CH₃)

Infrared (IR) Spectroscopy

Strong absorption bands at 1700–1720 cm⁻¹ (C=O stretch) and 1050–1150 cm⁻¹ (C-O-C stretch) confirm the presence of carboxylic acid and ether functionalities, respectively .

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